Deuruxolitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Deuruxolitinib mechanism of action JAK1 JAK2 inhibition

Molecular Mechanism & JAK-STAT Pathway

Deuruxolitinib works by disrupting the JAK-STAT signaling pathway, a critical communication channel for cytokines involved in immune response and inflammation [1] [2].

- Pathway Activation: When cytokines bind to their cell surface receptors, it triggers the pairing of associated JAK proteins (JAK1, JAK2, JAK3, TYK2), leading to their mutual activation through trans-phosphorylation [2].

- STAT Signaling: Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. The phosphorylated STATs form dimers, move into the nucleus, and act as transcription factors to drive the expression of pro-inflammatory genes [1] [2].

- Inhibitor Action: As a small-molecule inhibitor, this compound enters cells and binds to the kinase domains of JAK1 and JAK2. This competitive binding blocks the phosphorylation and subsequent activation of STAT proteins, thereby interrupting the inflammatory gene expression program that drives the autoimmune attack in alopecia areata [3].

Below is a simplified diagram of the JAK-STAT signaling pathway and this compound's mechanism of action.

Visual summary of JAK-STAT pathway activation and this compound inhibition.

Experimental & Clinical Data

This compound's efficacy and safety were evaluated in the pivotal THRIVE-AA1 and THRIVE-AA2 Phase 3 clinical trials [3].

- Trial Design: Randomized, double-blind, placebo-controlled studies involving 1,220 adults with severe alopecia areata (≥50% scalp hair loss for >6 months) [4] [3].

- Efficacy Endpoint: Primary efficacy measure was the proportion of patients achieving a SALT score ≤20 (meaning 80% or more scalp hair coverage) at 24 weeks [4] [3].

The table below summarizes key efficacy outcomes from the clinical trials.

| Efficacy Measure | Result at 24 Weeks |

|---|---|

| Patients with ≥80% scalp hair coverage (SALT ≤20) | >30% [4] |

| Patients with ≥90% scalp hair coverage | Up to 25% [4] |

| Response Trajectory | SALT score improvements did not plateau by 24 weeks, indicating potential for further regrowth with continued treatment [4]. |

Key Research and Development Considerations

For scientists in drug development, the following points are critical when working with this compound.

- Deuterium Substitution: this compound (CTP-543) is a deuterated version of ruxolitinib. Strategic replacement of hydrogen with deuterium at specific sites can alter the drug's pharmacokinetics, potentially improving its metabolic stability and half-life [5].

- Metabolism and Dosing: this compound is primarily metabolized in the liver by the CYP2C9 enzyme [6]. The US prescribing label recommends baseline CYP2C9 genotyping to identify poor metabolizers. Coadministration with moderate or strong CYP2C9 inhibitors is contraindicated, as it can lead to dangerously high plasma levels of the drug [6] [3].

- Safety and Monitoring: The FDA label contains a boxed warning for serious infections, malignancies, major adverse cardiovascular events, and thrombosis [7]. In clinical trials, the most common adverse events with the 8 mg twice-daily dose were headache (12%), acne (10%), and nasopharyngitis (8%) [3]. Laboratory monitoring should include CBC, liver enzymes, and lipid panel at baseline and periodically thereafter [3].

Conclusion for Researchers

This compound represents a mechanistically rational therapeutic approach for severe alopecia areata via selective JAK1/JAK2 inhibition. Its development highlights the application of deuterium chemistry to refine the properties of an existing inhibitor class.

While its current approval is in dermatology, the well-established role of JAK-STAT signaling in other autoimmune and inflammatory conditions suggests potential for broader application. However, its clinical use requires careful patient selection and vigilant monitoring for class-wide safety risks.

References

- 1. Janus kinase and signal transducer and activator of ... [pmc.ncbi.nlm.nih.gov]

- 2. Malignant JAK-signaling: at the interface of inflammation ... [nature.com]

- 3. Selective JAK Inhibition With this compound Restores Hair Growth in... [dermatologytimes.com]

- 4. FDA Approves Leqselvi for Severe Alopecia [dermsquared.com]

- 5. This compound | Ligand page [guidetopharmacology.org]

- 6. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 7. This compound [en.wikipedia.org]

Deuruxolitinib CTP-543 deuterated ruxolitinib analog structure

Chemical Structure and Properties

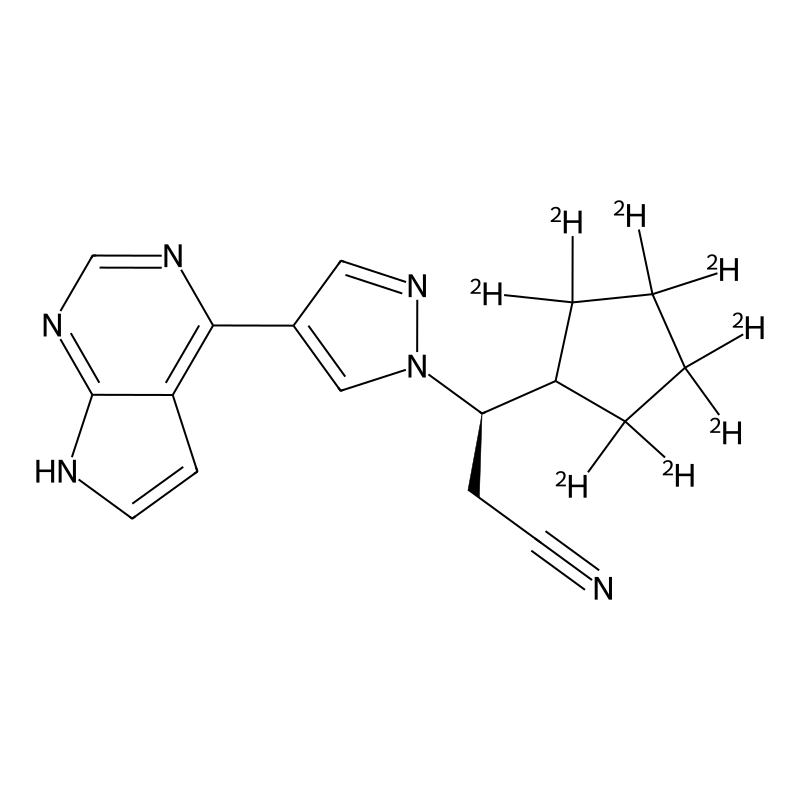

Deuruxolitinib is a synthetic organic compound derived from the strategic deuterium substitution of hydrogen atoms in the ruxolitinib molecule [1].

- Core Structure and Deuterium Modification: The key structural feature of this compound is the replacement of eight hydrogen atoms with deuterium at four methyl groups, forming a deuterated cyclopentane ring [1] [2]. This modification is intended to alter the drug's metabolism without significantly changing its chemical structure or pharmacological activity.

- Key Physicochemical Properties: The table below summarizes the critical properties of this compound.

| Property | Value / Description |

|---|---|

| Systematic Name | This compound |

| Synonyms | CTP-543; D8-ruxolitinib; Leqselvi [1] |

| CAS Registry No. | 1513883-39-0 [1] [2] [3] |

| Molecular Formula | C17H10D8N6 [2] [3] |

| Molecular Weight | 306.16 g/mol (GtoPdb); 314.41 g/mol (vendor data) [1] [2] |

| SMILES | N#CCC@H([2H])C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])n1ncc(c1)c1ncnc2c1cc[nH]2 [1] |

| XLogP | 2.7 [1] |

| Hydrogen Bond Donors/Acceptors | 1 / 4 [1] |

| Topological Polar Surface Area | 83.18 [1] |

| Lipinski's Rules Broken | 0 [1] |

Note: Discrepancies in molecular weight, such as between [1] (306.16 g/mol) and [2] (314.41 g/mol), are common in different data sources due to variations in calculation methods or the inclusion/exclusion of salt forms. The data from the IUPHAR/BPS Guide to Pharmacology (GtoPdb) is generally considered a primary reference [1].

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by modulating the JAK-STAT signaling pathway, which is central to the pathophysiology of alopecia areata [4].

The diagram below illustrates the proposed mechanism of action for this compound in alopecia areata:

This compound inhibits JAK1/2, blocking cytokine signaling and immune-mediated hair follicle attack.

The pathogenesis of alopecia areata involves increased levels of interferon-gamma (IFN-γ) and common gamma chain (γc) cytokines (e.g., IL-2, IL-7, IL-15). These cytokines bind to their respective receptors and activate JAK1, JAK2, and JAK3 [4]. This activation leads to the phosphorylation of STAT proteins, which translocate to the nucleus and promote the expression of pro-inflammatory genes. This results in a cycle that increases IFN-γ and IL-15 production and activates cytotoxic CD8+NKG2D+ T cells, which target and attack hair follicles [4]. By selectively inhibiting JAK1 and JAK2, this compound interrupts this signaling cascade, reducing the immune-mediated attack on hair follicles and allowing for hair regrowth [4] [5].

Clinical Efficacy and Experimental Data

Clinical trials have demonstrated the efficacy of this compound in treating moderate-to-severe alopecia areata, with the Severity of Alopecia Tool (SALT) score as the primary endpoint [4] [5].

Detailed Methodology: Phase 2 Clinical Trial Design

A key phase 2, randomized, double-blind, placebo-controlled, sequential-design trial assessed this compound's safety and efficacy [5].

- Patient Population: The study enrolled adult patients (18-65 years) with chronic, moderate-to-severe alopecia areata. Participants had ≥50% scalp hair loss, measured by SALT, with an active episode lasting ≥6 months but not exceeding 10 years. Patients were excluded if they had used systemic immunosuppressives within 3 months or biologics within 6 months of screening [4] [5].

- Intervention and Dosing: Patients were randomized to receive either a placebo or this compound at doses of 4 mg, 8 mg, or 12 mg, administered orally twice daily for 24 weeks [5].

- Primary Efficacy Endpoint: The primary outcome was the percentage of patients achieving a ≥50% relative reduction from baseline in SALT score (SALT50) at week 24 [5].

- Data Analysis: Statistical analysis was performed to compare each active dose group against the placebo group. Effect sizes were presented as mean differences or risk ratios with 95% confidence intervals. A p-value of less than 0.05 was considered statistically significant [4].

Efficacy and Safety Results

A meta-analysis of randomized controlled trials, including the phase 2 trial, confirms this compound's significant efficacy and outlines its safety profile [4].

Table 1: Summary of Clinical Efficacy at 24 Weeks

| Metric | Placebo | 4 mg BID | 8 mg BID | 12 mg BID | Notes |

|---|---|---|---|---|---|

| % Achieving SALT50 | 9% | 21% | 47% | 58% | Statistically significant vs. placebo for 8 mg & 12 mg (P < 0.001) [5] |

| Mean SALT Score Change | - | - | - | - | MD = -47.26, 95% CI (-53.47, -41.05), p < 0.00001 from baseline [4] |

| % Achieving SALT75 | - | - | - | - | RR = 93.66, 95% CI (23.42, 374.65), p < 0.00001 [4] |

| % Achieving SALT90 | - | - | - | - | RR = 65.26, 95% CI (16.28, 261.58), p < 0.00001 [4] |

| Patient Satisfaction (SPRO) | - | - | - | - | MD = -1.52, 95% CI (-1.76, -1.27), p < 0.00001 [4] |

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) at 28 Weeks

| Adverse Event | Relative Risk (RR) vs. Placebo | 95% CI | Notes |

|---|---|---|---|

| Increased Creatinine Phosphokinase | 2.79 | (1.5, 4.99), p = 0.0006 | Most significant risk [4] |

| Headache | 1.49 | (0.98, 6.54), p = 0.06 | Not statistically significant [4] |

| Acne | 1.80 | (0.84, 3.88), p = 0.13 | Significant in 12 mg dose only [4] |

Abbreviations: BID (Twice Daily), MD (Mean Difference), RR (Risk Ratio), CI (Confidence Interval), SPRO (Hair Satisfaction Participant Reported Outcome).

Summary for Researchers

This compound represents a rational drug design approach where deuterium substitution is used to fine-tune the pharmacokinetics of an established JAK inhibitor, ruxolitinib, for a new therapeutic application. The robust clinical trial data demonstrates that 8 mg and 12 mg twice daily are the effective dosing regimens, leading to significant hair regrowth. The safety profile is consistent with the known class effects of JAK inhibitors, with elevated CPK levels being the most prominently observed adverse event, necessitating periodic monitoring [4] [5].

References

- 1. | Ligand page | IUPHAR/BPS Guide to... This compound [guidetopharmacology.org]

- 2. |CAS 1513883-39-0|DC Chemicals this compound [dcchemicals.com]

- 3. 1513883-39-0 | this compound | D8-ruxolitinib; CTP - 543 ; CTP ... 543 [biochempartner.com]

- 4. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. Phase 2 randomized, dose-ranging trial of CTP-543, a ... [pubmed.ncbi.nlm.nih.gov]

pharmacokinetics deuruxolitinib absorption distribution metabolism

Pharmacokinetic Profile of Deuruxolitinib

| Parameter | Value | Details / Conditions |

|---|---|---|

| Bioavailability | ~90% | Oral [1] |

| Tmax (Time to Cmax) | 1.5 hours | Peak plasma concentration [1] |

| Effect of Food | No clinically significant difference | Administered with or without a high-fat, high-calorie meal [1] |

| Volume of Distribution | 50 L | Steady-state [1] |

| Plasma Protein Binding | 91.5% | [1] |

| Blood-to-Plasma Ratio | ~1.3 | [1] |

| Primary Metabolizing Enzymes | CYP2C9 (76%) and CYP3A4 (21%) | CYP1A2 contributes minimally (~3%) [1] |

| Key Metabolites | C-21714 and C-21717 | Each accounts for ~5% of total drug exposure; both are ~10-fold less active than parent drug [1] |

| Route of Elimination | Metabolized | No unchanged drug recovered in urine or feces [1] |

| Half-Life | ~4 hours | Mean elimination half-life [1] |

Metabolic Pathway and Clinical Considerations

The metabolic pathway of this compound is crucial for understanding its clinical use. The following diagram illustrates the primary and secondary routes of metabolism.

This metabolism has several important clinical implications [1] [2] [3]:

- CYP2C9 Genotyping: It is recommended to test patients for their CYP2C9 genotype before initiating treatment. This compound is contraindicated in patients who are CYP2C9 poor metabolizers, as this can lead to significantly higher systemic exposure and increase the risk of serious adverse reactions.

- Drug-Drug Interactions: Coadministration with moderate or strong inhibitors of CYP2C9 (e.g., fluconazole) is also contraindicated for the same reason. Furthermore, concurrent use of strong inducers of CYP2C9 or CYP3A4 may reduce this compound plasma concentrations and compromise its efficacy, and should be avoided.

- Hepatic Impairment: No dosage adjustment is required for patients with mild or moderate hepatic impairment. However, the use of this compound is not recommended in patients with severe hepatic impairment (Child-Pugh Class C) [1] [3].

Experimental Data from Clinical Trials

The quantitative data presented above primarily comes from phase 1 studies in healthy subjects. The key supporting evidence for efficacy and safety comes from the THRIVE-AA1 and THRIVE-AA2 phase 3 trials [4] [5].

- Design: These were multinational, randomized, double-blind, placebo-controlled trials.

- Patients: Adults with moderate-to-severe alopecia areata (≥50% scalp hair loss).

- Intervention: Patients received this compound (8 mg or 12 mg twice daily) or placebo for 24 weeks.

- Outcome: The primary efficacy endpoint was the proportion of patients achieving a Severity of Alopecia Tool (SALT) score ≤20 (meaning 80% or more scalp coverage) at week 24. In these trials, about 30% of patients on the 8 mg twice-daily dose achieved this goal.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. This compound Monograph for Professionals [drugs.com]

- 4. LEQSELVI (this compound) FAQ [naaf.org]

- 5. FDA Approves this compound for Alopecia Areata [ajmc.com]

deuruxolitinib in vitro studies cytotoxic T cell suppression

Proposed Mechanism of Action for Deuruxolitinib

This compound is an oral, selective inhibitor of Janus kinase 1 and 2 (JAK1 and JAK2) [1]. Its proposed effect on cytotoxic T cells is indirect and stems from interrupting the immune signaling that activates them.

The diagram below illustrates this proposed JAK-STAT signaling pathway in alopecia areata and the points where this compound is expected to intervene.

Proposed JAK-STAT pathway inhibition by this compound in Alopecia Areata.

Scientific Context and Related Evidence

The rationale for this compound's use in alopecia areata is based on the understanding that the disease is driven by inflammatory cytokines which use the JAK-STAT pathway to signal immune cells to attack hair follicles [2] [1].

- The Role of Cytotoxic T Cells: In alopecia areata, CD8+ NKG2D+ T cells are identified as the primary effector cells responsible for attacking hair follicles [1]. These cells are activated by cytokines like interferon-gamma (IFN-γ) and interleukin-15 (IL-15) [3] [1].

- JAK-STAT Pathway as a Conduit: The signals from these cytokines are transmitted inside the cell via the JAK-STAT pathway. By inhibiting JAK1 and JAK2, this compound is theorized to disrupt the communication that leads to the activation and survival of pathogenic T cells [1].

- Evidence from a Related JAK Inhibitor: While direct in vitro data on this compound and T cells is lacking, a foundational study on ruxolitinib (the non-deuterated parent compound of this compound) provides experimental support. The study found that ruxolitinib treatment in a humanized mouse model of AA "successfully prevented the upregulation of CD8+ NKG2D+ T cells" [1]. This evidence strongly validates the target pathway.

JAK Inhibitor Profiles in Alopecia Areata

The table below compares this compound with other JAK inhibitors used or studied for alopecia areata.

| JAK Inhibitor | JAK Target | FDA Approval for AA | Key Supporting Evidence for Mechanism |

|---|---|---|---|

| This compound | JAK1, JAK2 [1] | Yes (2024) [2] [1] | Deuterated analog of ruxolitinib; demonstrated high efficacy in Phase 3 clinical trials (THRIVE-AA1/AA2) [4] [1]. |

| Baricitinib | JAK1, JAK2 [1] | Yes (2022) [2] [1] | Pivotal trials showed significant hair regrowth; first FDA-approved JAK inhibitor for AA [1]. |

| Ritlecitinib | JAK3, TEC kinase [2] [1] | Yes (2023) [2] [1] | Targets JAK3 and TEC kinase family; shown to be effective in patients aged 12 and older [1]. |

| Ruxolitinib (Oral) | JAK1, JAK2 [1] | No (Off-label) | Foundational in vitro/vivo evidence: suppressed CD8+ NKG2D+ T cell upregulation and reversed AA in a mouse model [1]. A small human trial showed ~75% of patients had ≥50% hair regrowth [1]. |

| Tofacitinib (Oral) | JAK1, JAK3 [1] | No (Off-label) | Early case reports and cohort studies demonstrated efficacy; one of the first JAK inhibitors reported to treat AA [1]. |

References

deuruxolitinib preclinical models alopecia areata efficacy

Mechanism of Action and Pathogenesis

Deuruxolitinib (sold under the brand name Leqselvi) is an oral, selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2) [1] [2] [3]. Its therapeutic effect is based on interrupting the JAK-STAT signaling pathway, which is central to the immunopathology of alopecia areata (AA).

The diagram below illustrates the hypothesized mechanism of action of this compound within the context of AA pathogenesis.

Figure 1: Proposed mechanism of this compound in alopecia areata. This compound inhibits the JAK-STAT pathway, which is activated by cytokines like IFN-γ, IL-2, IL-7, and IL-15, thereby suppressing the inflammatory cascade that leads to hair follicle attack [1] [4] [2].

Clinical Efficacy Data from Phase 3 Trials

The efficacy of this compound in humans was established in two pivotal Phase 3 trials, THRIVE-AA1 and THRIVE-AA2, which involved over 1,200 patients with at least 50% scalp hair loss [5]. The table below summarizes key efficacy outcomes at the 24-week mark.

| Efficacy Measure | Result at 24 Weeks | Notes & Additional Data |

|---|---|---|

| SALT Score Improvement | Mean change from baseline: -47.26 [1] | Measured on the Severity of Alopecia Tool (SALT), where 0=no hair loss, 100=complete hair loss. |

| Patients achieving ≥75% scalp hair regrowth (SALT75) | Relative Risk vs. placebo: 93.66 [1] | This compound 12 mg twice daily showed the highest probability for achieving SALT75 [4]. |

| Patients achieving ≥90% scalp hair regrowth (SALT90) | Relative Risk vs. placebo: 65.26 [1] | A significant number of patients achieved high levels of response. |

| Patients achieving ≥80% scalp hair regrowth | 29.6% of patients on 8 mg BID vs. <1% on placebo [5] | This was a key endpoint in the Phase 3 clinical program. |

| Patient-Reported Satisfaction (SPRO) | Significant improvement [1] | Many patients experienced a >2 point improvement in the Hair Satisfaction Participant Reported Outcome (SPRO). |

A 2025 network meta-analysis compared various JAK inhibitors and ranked this compound 12 mg twice daily as the most effective monotherapy for achieving stringent endpoints like SALT score ≤10 [6].

Safety and Tolerability Profile

The safety profile of this compound is similar to other drugs in its class. It carries a boxed warning for serious infections, malignancies, major adverse cardiovascular events, thrombosis, and increased all-cause mortality, based on a study of another JAK inhibitor in rheumatoid arthritis patients [5] [3].

The table below summarizes commonly observed adverse events and laboratory abnormalities.

| Category | Most Common Adverse Events (≥1%) | Laboratory Abnormalities & Key Risks |

|---|---|---|

| General | Headache (12.4%), Acne (10%), Nasopharyngitis (8.1%), Fatigue, Weight Gain [5] [2] | Elevated Creatine Phosphokinase (CPK) (5.3%), Hyperlipidemia (5.8%) [5] [2] |

| Hematological | - | Lymphopenia, Anemia (2%), Neutropenia (1.3%), Thrombocytosis [2] [3] |

| Infections | Herpes infections (e.g., simplex, zoster), Skin and soft tissue infections [2] [3] | Serious infection rate was low (0.6%); no TB reactivation observed in trials [2]. |

Research and Development Considerations

- Metabolism and Drug Interactions: this compound is primarily metabolized in the liver by the CYP2C9 enzyme. The US prescribing label recommends baseline CYP2C9 genotyping and advises against use in poor metabolizers or with concurrent strong or moderate CYP2C9 inhibitors [7] [2].

- Comparative Efficacy: While head-to-head trials are lacking, network meta-analyses suggest that this compound, particularly the 12 mg dose, ranks highly among JAK inhibitors for efficacy in moderate-to-severe alopecia areata [4] [6].

- Monitoring Requirements: Standard monitoring for oral JAK inhibitors is recommended, including a complete blood count (CBC), comprehensive metabolic panel (including liver enzymes), lipid panel, and screening for viral hepatitis and tuberculosis prior to and during treatment [2].

References

- 1. Frontiers | Evaluation of the efficacy and treatment-emergent adverse... [frontiersin.org]

- 2. Selective JAK Inhibition With this compound Restores Hair ... [dermatologytimes.com]

- 3. Leqselvi Drug Detail Page [dermsquared.com]

- 4. a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LEQSELVI (this compound) FAQ [naaf.org]

- 6. is Most Effective Monotherapy for this compound , According... Alopecia [dermatologytimes.com]

- 7. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

Deuruxolitinib clinical trial protocol THRIVE-AA1 THRIVE-AA2

Clinical Trial Protocols: THRIVE-AA1 & THRIVE-AA2

The following table summarizes the core design elements of the two pivotal Phase 3 trials that supported the FDA approval of deuruxolitinib. [1]

| Trial Characteristic | THRIVE-AA1 (NCT04518995) & THRIVE-AA2 (NCT04797650) |

|---|---|

| Study Design | Multinational, randomized, double-blind, placebo-controlled Phase 3 trials [2] [1] |

| Patient Population | Adults (18-65 years) with severe alopecia areata, defined as ≥50% scalp hair loss (SALT score ≥50) for more than six months [2] [1] |

| Interventions & Groups | 1. LEQSELVI (this compound) 8 mg twice daily (approved dose) 2. This compound 12 mg twice daily (not an approved dose) 3. Placebo twice daily [2] [1] | | Treatment Duration | 24-week primary treatment period, followed by a 4-week safety follow-up [2] [3] | | Primary Endpoint | Proportion of patients achieving a SALT score ≤20 (indicating 80% or more scalp hair coverage) at Week 24 [2] [1] | | Key Secondary Endpoints | • Proportion of "responders" ("satisfied" or "very satisfied") on the Satisfaction of Hair Patient-Reported Outcome (SPRO) at Week 24 • Proportion achieving SALT score ≤20 at earlier timepoints (Weeks 20, 16, 12, 8) • Proportion achieving SALT score ≤10 (90% scalp hair coverage) [2] [1] |

Efficacy and Safety Outcomes

The pooled results from the THRIVE-AA1 and AA-2 trials demonstrate the efficacy and safety of this compound over the 24-week treatment period.

Table 1: Primary Efficacy Outcomes at Week 24 (Pooled Results) [2] [3] [1]

| Efficacy Measure | Placebo | This compound 8 mg BID | This compound 12 mg BID |

|---|---|---|---|

| SALT Score ≤20 (Primary Endpoint) | ~1% | ~30% | ~41% |

| SALT Score ≤10 | ~0% | ~23% | ~32% |

| SPRO Responders ("Satisfied/Very Satisfied") | ~4.7% | ~42% | ~53% |

Note: SALT = Severity of Alopecia Tool; BID = twice daily; SPRO = Satisfaction of Hair Patient-Reported Outcome.

Table 2: Pooled Safety Overview (24 Weeks) [3]

| Safety Measure | Placebo (N=267) | This compound 8 mg BID (N=600) | This compound 12 mg BID (N=342) |

|---|---|---|---|

| Patients completing treatment | >90% | >90% | >90% |

| Discontinuation due to TEAEs | Low | Low | Low |

| Most common TEAEs | Elevated CPK, Headache, Acne (more frequent at 12 mg dose) [4] | ||

| Severity of TEAEs | >95% were mild to moderate in severity [3] |

Note: TEAEs = Treatment-Emergent Adverse Events; CPK = Creatinine Phosphokinase.

Mechanistic Protocol: JAK-STAT Inhibition in Alopecia Areata

This compound is an oral, selective inhibitor of Janus kinase 1 and 2 (JAK1/JAK2). It is a deuterium-modified analog of ruxolitinib, which is designed to alter its pharmacokinetics. [4] The following diagram illustrates the hypothesized mechanism of action for JAK inhibitors like this compound in disrupting the inflammatory cycle of alopecia areata.

Diagram: Proposed JAK-STAT Signaling Pathway in AA and this compound Mechanism. The pathogenesis of AA involves increased levels of interferon-gamma (IFN-γ) and common gamma chain (γc) cytokines. These cytokines bind to their receptors, activating intracellular JAK proteins, which phosphorylate and activate STAT molecules. This leads to the transcription of pro-inflammatory genes, amplifying the immune response and promoting the activation of cytotoxic T-cells that attack the hair follicle. This compound enters the cell and binds to JAK1 and JAK2, inhibiting their enzymatic activity and thus disrupting the entire inflammatory signaling cascade. [4] [5]

Discussion for Drug Development Professionals

The development of this compound represents a significant advancement in the treatment of severe AA. Key considerations for researchers and clinicians include:

- Comparative Efficacy: A 2024 network meta-analysis ranked this compound highly among JAK inhibitors. For achieving a SALT75 response, the 12 mg dose ranked highest, while the approved 8 mg dose also showed notable efficacy. [5]

- Safety and Tolerability: The safety profile is consistent with the JAK inhibitor class. Acne was more common with the 12 mg dose. Elevated creatine phosphokinase (CPK) was a notable laboratory finding, though most events were asymptomatic or mild. [4] [3] Vigilant monitoring for long-term safety, as with all JAK inhibitors, is recommended. [4]

- Patient-Reported Outcomes: The significant improvement in the SPRO score aligns clinical efficacy with patient satisfaction, a crucial endpoint for a condition that profoundly impacts quality of life. [2]

References

- 1. Drug Trials Snapshots: LEQSELVI [fda.gov]

- 2. Efficacy and safety of this compound, an oral selective ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Demonstrates Efficacy, Tolerability in ... [ajmc.com]

- 4. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

deuruxolitinib 8 mg BID vs 16 mg QD dosing schedule efficacy

Clinical Application Notes for Deuruxolitinib

This compound is an oral, selective Janus kinase (JAK) 1 and JAK2 inhibitor approved for the treatment of adults with severe alopecia areata (AA) [1]. Its development as a deuterium-modified analog of ruxolitinib was designed to optimize its pharmacokinetic profile [2].

- Approved Dosing and Efficacy: The recommended and clinically proven dosage is 8 mg twice daily [1] [3]. This regimen was established based on results from the Phase 3 THRIVE-AA1 and THRIVE-AA2 trials, which demonstrated significant hair regrowth compared to placebo [4] [5].

- Absence of QD Dosing Data: The provided clinical literature, including prescribing information and meta-analyses, does not describe or evaluate a once-daily (QD) dosing schedule for this compound. All efficacy and safety data are tied to the twice-daily administration [4] [2] [1].

- Comparative Efficacy: A 2024 network meta-analysis concluded that this compound 8 mg BID showed superior short-term efficacy at 24 weeks compared to other approved JAK inhibitors for severe AA, such as baricitinib, and directional superiority over ritlecitinib [3].

Summary of Clinical Trial Efficacy Data

The tables below summarize key efficacy outcomes from the this compound clinical development program.

Table 1: Primary Efficacy Endpoints at Week 24 (THRIVE-AA1 Trial) [4]

| Treatment Group | Proportion of Patients Achieving SALT Score ≤20 (Primary Endpoint) |

|---|---|

| Placebo | 0.8% |

| This compound 8 mg BID | 29.6% |

| This compound 12 mg BID | 41.5% |

SALT: Severity of Alopecia Tool. A lower score indicates less hair loss.

Table 2: Long-Term Efficacy and Response Maintenance (Open-Label Extension Studies) [1]

| Efficacy Measure | Week 24 (Qualifying Trial) | Week 68 (Open-Label Extension) |

|---|---|---|

| SALT ≤20 Responders (LOCF Analysis) | 32.6% | 48.8% |

| SALT ≤20 Responders (As Observed Analysis) | 32.6% | 76.6% |

| Maintenance of Response | - | 99.6% of patients maintained their response (defined as sustaining a SALT score ≤50 after first achieving ≤20) |

LOCF: Last Observation Carried Forward.

Table 3: Early Efficacy Onset (Pooled Analysis of THRIVE-AA1 & AA2) [5]

| SALT Response | This compound 8 mg BID at Week 8 | Placebo at Week 8 |

|---|---|---|

| SALT30 (≥30% scalp hair regrowth) | 4.5% | 1.9% |

| SALT40 (≥40% scalp hair regrowth) | 10.8% | 3.4% |

| SALT50 (≥50% scalp hair regrowth) | 17.9% | 6.5% |

Experimental Protocols for Clinical Evaluation

For researchers designing clinical trials for AA therapies, the following outlines the core methodology from the this compound Phase 3 program.

Protocol: Phase 3 Randomized, Double-Blind, Placebo-Controlled Trial for Severe Alopecia Areata

1. Study Design:

2. Patient Population:

- Inclusion Criteria: Adults (aged 18-65) with a diagnosis of AA and ≥50% scalp hair loss, as measured by the SALT score, with an active episode of hair loss lasting ≥6 months but not more than 10 years [4] [2].

- Exclusion Criteria: Patients receiving systemic immunosuppressants within 3 months or biologic therapies within 6 months of screening are typically excluded [2].

3. Dosing and Administration:

- The investigational product (this compound) is administered orally at 8 mg or 12 mg twice daily. The placebo group receives an identical tablet on the same schedule [4].

4. Efficacy Assessments:

- Primary Endpoint: The percentage of patients achieving a SALT score ≤20 at Week 24 [4]. The SALT score is a validated tool where 0 represents no scalp hair loss and 100 represents complete scalp hair loss.

- Secondary Endpoints:

- Percentage of patients achieving higher response thresholds (e.g., SALT ≤10) [4] [5].

- Patient-Reported Outcomes (PROs), such as the Satisfaction with Hair PRO (SPRO) responder analysis [4] [2].

- Time to onset of response (e.g., SALT responses at Weeks 8, 12, and 16) [5].

- In OLE studies, the durability of response is a key outcome [1].

5. Safety Assessments:

- Monitoring: Treatment-emergent adverse events (TEAEs) are collected throughout the study. Specific laboratory monitoring includes complete blood count (CBC), lipid panels, and creatine phosphokinase (CPK) levels [1].

- CYP2C9 Genotyping: Per the approved label, a CYP2C9 genotype test must be performed prior to treatment initiation. This compound is contraindicated in patients who are CYP2C9 poor metabolizers [1].

Mechanism of Action and Signaling Pathway

The efficacy of JAK inhibitors in alopecia areata is linked to their interruption of key inflammatory signaling pathways involved in the autoimmune attack on hair follicles.

Diagram 1: JAK-STAT signaling pathway in alopecia areata and mechanism of this compound. The inhibitor blocks the phosphorylation of JAK1 and JAK2, disrupting the downstream inflammatory cascade that leads to hair follicle attack [2].

Critical Research Considerations

- Dosing Schedule: The BID schedule is likely critical for maintaining continuous JAK-STAT pathway suppression, given the drug's pharmacokinetic profile. Future investigations into QD dosing would require new preclinical and clinical pharmacokinetic/pharmacodynamic (PK/PD) studies.

- Safety Profile: Consistent with other JAK inhibitors, this compound carries warnings for serious infections, malignancy, thrombosis, cardiovascular events, and laboratory abnormalities like elevated CPK [1]. These risks must be meticulously monitored in a trial setting.

- Personalized Medicine: The requirement for pre-treatment CYP2C9 genotyping introduces a personalized medicine component to its use, which is a key consideration for clinical development and real-world implementation [1] [5].

References

- 1. Sun Pharma Presents LEQSELVI™ (this compound) Data... - BioSpace [biospace.com]

- 2. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. This compound Shows Greatest Short-Term Efficacy Among ... [hcplive.com]

- 4. and safety of this compound, an oral selective Janus kinase... Efficacy [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Shows Early and Sustained Efficacy in AA [thedermdigest.com]

SALT score assessment deuruxolitinib clinical trials methodology

SALT Score & Clinical Trial Methodology

The Severity of Alopecia Tool (SALT) is the standardized, quantitative instrument used in clinical trials to assess the extent of scalp hair loss and the efficacy of treatments like deuruxolitinib [1]. The methodology is as follows:

- SALT Score Calculation: The scalp is divided into four areas: the left (18%) and right (18%) temporal areas, the vertex/frontal area (40%), and the occipital area (24%). The percentage of hair loss in each area is estimated and multiplied by the area's weight. The SALT score is the sum of these four values, ranging from 0 (no hair loss) to 100 (complete scalp hair loss) [1].

- SALT Score Interpretation: The Alopecia Areata Investigator's Global Assessment (AA-IGA) translates the SALT score into severity categories. In clinical trials for this compound, which enrolled patients with moderate-to-severe AA, the focus was on patients with a baseline SALT score of 50 or higher [1].

- Key Efficacy Endpoints: Primary efficacy endpoints in this compound trials typically included:

The diagram below illustrates the JAK-STAT signaling pathway targeted by this compound.

Diagram Title: JAK-STAT Signaling Pathway in Alopecia Areata

Efficacy Data from Clinical Trials

The following tables summarize the key efficacy findings for this compound from meta-analyses and pivotal clinical trials.

Table 1: Efficacy of this compound from Meta-Analysis (Week 24) [4]

| Efficacy Measure | Result (Mean Difference or Risk Ratio) | 95% Confidence Interval | p-value |

|---|---|---|---|

| Change in SALT Score | MD = -47.26 | (-53.47, -41.05) | p < 0.00001 |

| Patients achieving SALT75 | RR = 93.66 | (23.42, 374.65) | p < 0.00001 |

| Patients achieving SALT90 | RR = 65.26 | (16.28, 261.58) | p < 0.00001 |

Table 2: Efficacy from THRIVE-AA Phase 3 Trials (Pooled Analysis) [3]

| Efficacy Endpoint | This compound 8 mg BID | This compound 12 mg BID | Placebo |

|---|---|---|---|

| Baseline Mean SALT Score | 86.8 | 85.9 | 88.6 |

| SALT50 at Week 8 | 17.9% | Not reported | 6.5% |

| SALT ≤20 at Week 24 | 31% | Not reported | Significantly lower |

Table 3: Comparative Efficacy from Network Meta-Analysis (SUCRA values) [5] A higher SUCRA value (0-1) indicates better relative efficacy.

| Treatment Regimen | SALT Score Reduction | Achieving SALT75 | Achieving SALT50 |

|---|---|---|---|

| Brepocitinib 30 mg | 0.9831 | 0.8448 | 0.9567 |

| This compound 12 mg | 0.9245 | 0.9761 | 0.7690 |

| This compound 8 mg | 0.7736 | 0.8678 | Not ranked in top 3 |

| Ritlecitinib 50 mg | Not ranked in top 3 | Not ranked in top 3 | 0.8689 |

Application Notes & Protocols for SALT Assessment

For researchers implementing SALT assessment in clinical trials, standardized protocols are critical for data integrity.

Protocol 1: Standardized SALT Evaluation in Clinical Trials

- Objective: To ensure consistent, reproducible, and quantitative assessment of scalp hair loss in alopecia areata clinical trials.

- Materials: High-resolution digital camera, standardized photography setup (consistent lighting, background, and patient positioning), SALT scoring form, planimetry software (e.g., ImageJ for validation studies) [6].

- Pre-Assessment Patient Preparation: Hair should be clean, dry, and styled to fully expose the scalp and hairline. Preferentially, hair should be parted in a standard manner (e.g., center part) [1].

- Photographic Documentation: Capture standardized global photographs of the scalp in at least four views: frontal, right lateral, left lateral, and occipital. A close-up photograph of the scalp with a ruler included in the frame is recommended for planimetric validation [6].

- SALT Scoring Procedure:

- Visually inspect the entire scalp.

- Mentally divide the scalp into the four standard areas.

- Estimate the percentage of hair loss in each area.

- Calculate the weighted contribution: (% loss in left temporal * 0.18) + (% loss in right temporal * 0.18) + (% loss in vertex/frontal * 0.40) + (% loss in occipital * 0.24).

- Record the final SALT score (0-100).

- Quality Control: To minimize inter-rater variability, SALT scores should be assessed by a single, trained, and blinded rater. If possible, perform retrospective assessment of photographs (SALT-P) in addition to live assessment (SALT-I), as SALT-P has been shown to correlate more closely with planimetric surface area measurements [6].

The workflow for this protocol is visualized below.

Diagram Title: SALT Score Assessment Workflow

Protocol 2: Addressing SALT Score Subjectivity with Planimetry

- Objective: To validate SALT scores using an objective, quantitative measure of alopecic surface area, reducing physician-related subjectivity [6].

- Materials: Scalp photograph with a reference ruler, computer with image analysis software (e.g., FIJI/ImageJ).

- Procedure:

- Open the scalp photograph in ImageJ.

- Set the scale using the "Set Scale" function by measuring the known length (e.g., 1 cm) on the ruler in the image.

- Manually trace the border of every distinct alopecic patch on the scalp using the polygon selection tool.

- Use the "Measure" function to calculate the surface area of each traced patch in cm².

- Sum the surface areas of all patches to get the total alopecic area.

- Application: This objective measure can be used to define cut-off values for SALT categories (e.g., S1: ~60 cm², S2: ~100 cm²) and to verify the accuracy of clinical SALT scores, particularly in the S1 to S3 range where subjectivity is highest [6].

Safety and Tolerability Profile

While demonstrating promising efficacy, this compound's safety profile requires careful management.

- Common Treatment-Emergent Adverse Events (TEAEs): The most frequently reported TEAEs in clinical trials included increased blood creatine phosphokinase (CPK), headache, and acne [4]. A meta-analysis found a significant risk ratio for elevated CPK (RR = 2.79) and a trend for headaches (RR = 1.49). Acne was particularly associated with the 12 mg dose [4].

- Comparative Safety: A network meta-analysis noted that this compound exhibited a greater likelihood of causing adverse events compared to some other JAK inhibitors, whereas ritlecitinib 50 mg appeared to have a more favorable safety profile among high-dose oral JAK inhibitors [5].

- Clinical Management: These AEs were generally manageable in clinical trials. However, CYP2C9 genotyping is required before prescription, as this compound is not recommended for individuals who are poor metabolizers of CYP2C9 [3].

Conclusion and Future Directions

This compound represents a significant advancement in AA treatment, showing rapid, substantial, and sustained hair regrowth in a majority of patients with moderate-to-severe disease within 24 weeks. Its efficacy is robust across various patient subgroups, though response in Black patients was not significant in one analysis, warranting further study [3].

The successful evaluation of this compound hinges on the rigorous application of the SALT score methodology. Future work should focus on integrating objective measures like digital planimetry to further standardize assessment and on generating long-term safety and efficacy data in real-world populations.

References

- 1. Assessing Severity | Understand Alopecia Areata | For HCPs [understandalopeciaareata.com]

- 2. Integrating this compound Into Clinical Practice for Severe Alopecia... [dermatologytimes.com]

- 3. Fall Clinical News: this compound Shows Early and Sustained... [thedermdigest.com]

- 4. Frontiers | Evaluation of the efficacy and treatment-emergent adverse... [frontiersin.org]

- 5. a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two‐dimensional planimetry for alopecia areata severity ... [pmc.ncbi.nlm.nih.gov]

Efficacy and Patient-Reported Outcomes of Deuruxolitinib

A 2025 meta-analysis provides a comprehensive evaluation of deuruxolitinib, a Janus kinase (JAK) inhibitor, for moderate to severe alopecia areata (AA). The analysis pooled data from three randomized controlled trials (RCTs) involving 1,372 patients, comparing this compound (at 8 mg and 12 mg doses) against a placebo [1].

The primary efficacy was measured using the Severity of Alopecia Tool (SALT), with a key secondary endpoint being the Hair Satisfaction Participant Reported Outcome (SPRO) scale. All assessments were made at week 24, and treatment-emergent adverse events (TEAEs) were specifically evaluated at week 28 [1].

The quantitative results demonstrate strong performance on both clinical and patient-centric measures, as summarized in the table below.

| Outcome Measure | Result | Statistical Significance |

|---|---|---|

| SALT Score Improvement (Mean Change from Baseline) | MD = -47.26 points [95% CI: -53.47, -41.05] | p < 0.00001 [1] |

| Patients with ≥75% SALT Improvement (SALT75) | RR = 93.66 [95% CI: 23.42, 374.65] | p < 0.00001 [1] |

| Patients with ≥90% SALT Improvement (SALT90) | RR = 65.26 [95% CI: 16.28, 261.58] | p < 0.00001 [1] |

| SPRO Score Improvement (Mean Change) | MD = -1.52 [95% CI: -1.76, -1.27] | p < 0.00001 [1] |

| Patients with ≥2-point SPRO Improvement | RR = 4.98 [95% CI: 3.79, 6.54] | p < 0.00001 [1] |

| TEAE: Elevated Creatinine Phosphokinase (CPK) | RR = 2.79 [95% CI: 1.5, 4.99] | p = 0.0006 [1] |

| TEAE: Headache | RR = 1.49 [95% CI: 0.98, 6.54] | p = 0.06 (not significant) [1] |

| TEAE: Acne (12 mg dose) | RR = 1.80 [95% CI: 0.84, 3.88] | p = 0.13 (not significant) [1] |

Experimental Protocol Summary

For researchers aiming to replicate or evaluate these studies, the following outlines the core methodology as described in the meta-analysis [1].

- 1. Study Design: Randomized, double-blind, placebo-controlled trials.

- 2. Participant Selection: Patients diagnosed with moderate to severe alopecia areata.

- 3. Intervention Groups: Oral administration of this compound at 8 mg or 12 mg twice daily, compared against a placebo group.

- 4. Primary Efficacy Endpoint:

- Measure: Change from baseline in the Severity of Alopecia Tool (SALT) score.

- Time Point: Week 24.

- Assessment: A higher negative change in SALT score indicates greater hair regrowth.

- 5. Key Secondary Endpoint:

- Measure: Change from baseline in the Hair Satisfaction Participant Reported Outcome (SPRO) scale.

- Time Point: Week 24.

- Assessment: A negative change in SPRO score indicates improved patient satisfaction with their hair.

- 6. Safety Assessment:

- Measure: Incidence of Treatment-Emergent Adverse Events (TEAEs).

- Time Point: Week 28.

- Monitoring: Specific adverse events of interest included elevated blood creatinine phosphokinase (CPK) levels, headache, and acne.

JAK-STAT Pathway and Study Workflow

The therapeutic action of this compound and the flow of the clinical analysis can be visualized through the following diagrams created with Graphviz. The first diagram illustrates the drug's mechanism of action, while the second outlines the experimental workflow.

Application Notes for Researchers

- Patient-Centric Endpoints: The significant improvement in SPRO scores confirms that the clinical efficacy of this compound, as measured by SALT, translates into meaningful benefits from the patient's perspective. This strengthens the value of this compound as a treatment that addresses both clinical and quality-of-life goals [1].

- Dose-Response Consideration: While both the 8 mg and 12 mg doses were effective, some adverse events like acne were more prominent at the 12 mg dose. This highlights a need for careful benefit-risk assessment and individualized dosing in clinical practice [1].

- Safety Profile: The analysis indicates that TEAEs like elevated CPK, headache, and acne are associated with this compound but were generally manageable in the trial setting. Vigilant monitoring for these events, particularly over the long term, is recommended [1].

- Context and Limitations: The evidence is based on a 24-week efficacy period. The meta-analysis calls for further research to establish the long-term safety and durability of response to this compound in patients with alopecia areata [1].

References

deuruxolitinib laboratory monitoring requirements CPK levels

CPK Elevation and Laboratory Monitoring for Deuruxolitinib

This compound is an oral Janus kinase (JAK) inhibitor approved for treating severe alopecia areata in adults. As with other drugs in its class, treatment is associated with specific laboratory abnormalities that require monitoring [1].

Treatment-Emergent CPK Elevation A dose-ranging meta-analysis of three randomized controlled trials (RCTs) involving 1,372 patients specifically identified an increased risk of elevated CPK levels in those treated with this compound compared to placebo [2] [3] [4]. The summary of this finding is shown in the table below.

| Adverse Event | Risk Ratio (RR) | 95% Confidence Interval | p-value |

|---|---|---|---|

| Increased CPK | 2.79 | (1.5, 4.99) | 0.0006 [2] |

In the phase 3 clinical trials, increased blood CPK was a common adverse event, reported in 5.3% of patients treated with this compound [5] [6]. It is important to note that these elevations were generally manageable and did not typically lead to treatment discontinuation in clinical trials [2].

Comprehensive Laboratory Monitoring Protocol

The following table summarizes the essential laboratory tests required before and during treatment with this compound, as outlined in the official prescribing information and clinical reviews [5] [1] [6].

| Monitoring Parameter | Baseline (Pre-Treatment) | Ongoing Monitoring | Notes / Action Criteria |

|---|---|---|---|

| CPK Levels | Recommended | As clinically indicated [1] | - |

| CYP2C9 Genotyping | Required (Contraindicated in poor metabolizers) | Not required | - |

| Complete Blood Count (CBC) | Required | Periodically [1] | Do not initiate if ALC <500/mm³, ANC <1000/mm³, or Hgb <8 g/dL [1]. |

| Lipid Panel | Required | Periodically [1] | Monitor for treatment-emergent hyperlipidemia. |

| Hepatic Panel | Required | Periodically [1] | - |

| Tuberculosis (TB) Screening | Required | Monitor for signs/symptoms during treatment [1] | - |

| Hepatitis B/C Screening | Required | Not recommended in active HBV or HCV [1] | - |

| Pregnancy Test | For women of childbearing potential | As clinically indicated [6] | - |

Experimental Protocol for CPK Assessment

For researchers and clinicians aiming to replicate the safety assessment of this compound from the pivotal trials, the following protocol outlines the methodology for monitoring CPK.

Objective: To evaluate the incidence and severity of treatment-emergent increases in serum creatine phosphokinase (CPK) in patients with moderate-to-severe alopecia areata treated with this compound.

Methodology:

- Study Design: Randomized, placebo-controlled, double-blind Phase 3 trial (e.g., THRIVE-AA1) [7].

- Participants: Adults (18-65 years) with ≥50% scalp hair loss, confirmed by SALT score [2].

- Intervention: Oral this compound (8 mg or 12 mg twice daily) versus placebo.

- CPK Measurement:

- Data Analysis:

- The incidence of CPK elevation is reported as a percentage of patients in each treatment group.

- The risk ratio (RR) for CPK elevation is calculated for the this compound group compared to the placebo group [2].

Mechanism and Management of CPK Elevation

The diagram below illustrates the position of CPK monitoring within the overall safety assessment workflow for this compound treatment.

The exact biological mechanism by which JAK inhibitors like this compound cause CPK elevation is not fully understood [8]. The elevation may be related to mild, subclinical muscle inflammation or a direct effect on muscle cells. In clinical trials, these elevations were typically transient, asymptomatic, and resolved without intervention, and did not require dose modification [2] [6]. The prescribing information does not specify a CPK threshold for treatment interruption; management should be based on clinical judgment, the severity of elevation, and whether it is associated with symptoms like myalgia [1].

Conclusion

I hope this detailed application note is helpful for your research and development work. Should you require further information on other specific laboratory parameters or adverse events, please feel free to ask.

References

- Frontiers | Evaluation of the efficacy and treatment-emergent adverse events of this compound for moderate to severe alopecia areata: a dose-ranging meta-analysis of 1,372 randomized patients. (2025). Frontiers in Medicine. [2]

- PMC - PubMed Central. (2025). Abstract: Evaluation of the efficacy and treatment-emergent adverse events of this compound... PubMed Central. [3]

- Cardiovascular Risk Management in Patients Treated with JAK Inhibitors. (2024). Journal of Cardiovascular Pharmacology. [9]

- This compound - LiverTox - NCBI Bookshelf. (2024). National Institutes of Health. [8]

- LEQSELVI (this compound) FAQ. (2025). National Alopecia Areata Foundation (NAAF). [5]

- This compound Monograph for Professionals. (2024). Drugs.com. [1]

- PubMed Abstract: Evaluation of the efficacy and treatment-emergent adverse events of this compound... (2025). PubMed. [4]

- The JAK/STAT signaling pathway: from bench to clinic. (2021). Signal Transduction and Targeted Therapy. [10]

- Selective JAK Inhibition With this compound Restores Hair Growth in Alopecia Areata. (2025). Dermatology Times. [6]

- Efficacy and safety of this compound, an oral selective Janus kinase inhibitor, in adults with alopecia areata: Results from the Phase 3 randomized, controlled trial (THRIVE-AA1). (2024). Journal of the American Academy of Dermatology. [7]

References

- 1. Monograph for Professionals - Drugs.com this compound [drugs.com]

- 2. Frontiers | Evaluation of the efficacy and treatment-emergent adverse... [frontiersin.org]

- 3. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. a dose-ranging meta-analysis of 1372 randomized patients [pubmed.ncbi.nlm.nih.gov]

- 5. LEQSELVI (this compound) FAQ [naaf.org]

- 6. Selective JAK Inhibition With this compound Restores Hair Growth in... [dermatologytimes.com]

- 7. Original article Efficacy and safety of this compound, an oral ... [sciencedirect.com]

- 8. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 9. Cardiovascular Risk Management in Patients Treated with ... [pmc.ncbi.nlm.nih.gov]

- 10. The JAK/STAT signaling pathway: from bench to clinic [nature.com]

long-term extension study design deuruxolitinib

THRIVE-AA Long-Term Extension Study Design

The long-term efficacy and safety data for deuruxolitinib primarily come from the open-label extension (OLE) studies of the Phase 3 THRIVE-AA1 and THRIVE-AA2 trials [1]. The core design of these studies is summarized below.

Table 1: Key Elements of the THRIVE-AA Phase 3 Program and Open-Label Extension

| Element | Description |

|---|---|

| Compound | This compound (formerly CTP-543), an oral selective inhibitor of Janus kinases (JAK) 1 and 2 [1] [2]. |

| Indication | Adults with moderate-to-severe alopecia areata [1] [3]. |

| Initial Phase | Two randomized, double-blind, placebo-controlled Phase 3 trials (THRIVE-AA1 and THRIVE-AA2) over 52 weeks [1]. |

| Dosing in Core Study | Patients received this compound (8 mg or 12 mg twice daily) or placebo [2]. |

| Extension Phase | Open-label extension (OLE) for patients who completed the initial 52-week study [1]. |

| Dosing in OLE | Patients from the core study continued or switched to this compound 8 mg twice daily [1]. |

| Primary Efficacy Measure | Severity of Alopecia Tool (SALT) score ≤20, indicating 20% or less scalp hair loss [3]. |

Long-Term Efficacy and Safety Outcomes

Data from the open-label extension studies show that this compound not only maintains hair regrowth but can lead to improved responses over time.

Table 2: Summary of Long-Term Efficacy and Safety from the OLE Studies

| Category | Findings |

|---|

| Efficacy | - Durable Response: Patients maintained hair regrowth achieved during the initial 52-week period [1].

- Improved Response: Some patients achieved even greater efficacy over time during the OLE [1]. | | Safety & Tolerability | - The therapy was found to be safe with a consistent profile over time [1].

- Most Frequent Adverse Events (with 8 mg BID): Headache (12%), acne (10%), nasopharyngitis (8%), elevated serum creatine phosphokinase (CPK) (5%), and weight gain (3%) [2]. | | Serious Safety Events | - Thromboembolic Events: At the 8 mg BID dose, no events were reported in the first 52 weeks; one deep vein thrombosis (DVT) was reported later in the OLE. The 12 mg BID dose was associated with a higher incidence (5 events in the first 52 weeks) [2].

- Infections: Serious infection rate was low (0.6%). Incidences of herpes simplex (1.8%) and herpes zoster (1.2%) were reported, with no observed tuberculosis reactivation [2].

- Laboratory Abnormalities: Included dyslipidemia (5.8%), anemia (2%), neutropenia (1.3%), and elevated liver enzymes (<1%) [2]. |

Mechanism of Action and Experimental Protocol

Understanding the drug's mechanism is key to its application in research and development.

Mechanism of Action (MoA) Alopecia areata is an autoimmune disease where CD8+ T cells attack hair follicles, primarily driven by the JAK-STAT signaling pathway [4]. Cytokines like interleukin-15 (IL-15) and interferon-gamma (IFN-γ) bind to their receptors on immune and follicular epithelial cells, triggering JAK enzyme phosphorylation and activation of STAT proteins [4] [5]. Activated STATs dimerize and translocate to the nucleus, promoting the transcription of pro-inflammatory genes that perpetuate the autoimmune attack and disrupt hair follicle immune privilege [4] [5]. As a selective JAK1 and JAK2 inhibitor, this compound blocks this signaling cascade, reducing inflammation and allowing hair follicles to recover and re-enter the growth phase [2].

The diagram below illustrates this pathway and the site of this compound's inhibition.

Recommended Monitoring Protocol Based on the safety profile, the following monitoring is recommended for patients on this compound [2] [6]:

- Baseline Testing:

- Complete Blood Count (CBC) with differential.

- Comprehensive Metabolic Panel, including liver enzymes (ALT, AST).

- Fasting lipid panel.

- Serologies for Hepatitis B/C and HIV.

- Tuberculosis (TB) testing (e.g., interferon-gamma release assay or tuberculin skin test).

- CYP2C9 genotyping (to identify poor metabolizers) [2] [6].

- Pregnancy test for individuals of childbearing potential.

- Follow-up Monitoring: Repeat CBC, liver enzymes, and lipid panel approximately every 3 months [2].

Future Directions in Alopecia Areata Treatment

Expert commentary suggests the future treatment landscape for chronic conditions like alopecia areata may involve sequential or combination therapies [1]. The goal is to use fast-acting agents like oral JAK inhibitors (e.g., this compound) to rapidly induce hair regrowth, then maintain the response with a targeted biologic therapy that may offer a more favorable long-term safety profile and require less intensive monitoring [1]. This approach aims to balance high efficacy with long-term patient safety.

References

- 1. Long-Term this compound Data Show Durable Responses ... [ajmc.com]

- 2. Selective JAK Inhibition With this compound Restores Hair ... [dermatologytimes.com]

- 3. Original article Efficacy and safety of this compound, an oral ... [sciencedirect.com]

- 4. Janus kinase inhibitors for alopecia areata - Frontiers [frontiersin.org]

- 5. JAK-STAT pathway inhibitors in dermatology [anaisdedermatologia.org.br]

- 6. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

deuruxolitinib combination therapy protocols other JAK inhibitors

Contraindication for Combination Therapy

The official prescribing information for deuruxolitinib (LEQSELVI) contains a clear warning against its use with other immunosuppressive drugs [1] [2] [3]:

> "LEQSELVI is not recommended for use in combination with other JAK inhibitors, biologic immunomodulators, cyclosporine or other potent immunosuppressants." [1]

This contraindication is in place because combining multiple immunosuppressive agents can dramatically increase the risk of serious infections, malignancies, and other adverse events associated with the JAK inhibitor class [2] [3].

Scientific and Clinical Rationale

The prohibition against combination therapy is rooted in the mechanism of action of JAK inhibitors and supported by clinical trial safety data.

- Mechanism of Action: this compound is an oral selective inhibitor of Janus kinases JAK1 and JAK2. By blocking the JAK-STAT signaling pathway, it suppresses the immune-mediated attack on hair follicles, which allows for hair regrowth in alopecia areata [4] [3]. Using multiple agents that target this pathway would result in compounded immunosuppression.

- Established Safety Profile: Clinical trials established the safety and efficacy of this compound as a monotherapy. The known adverse events are significant and would be expected to increase in frequency and severity with combined immunosuppression. The table below summarizes key safety data from monotherapy use [1] [4].

| Safety Aspect | Observed Adverse Events (Monotherapy) |

|---|---|

| Most Common Adverse Reactions (≥1%) | Headache (12.4%), Acne (10%), Nasopharyngitis (8.1%), Increased blood creatine phosphokinase (5%), Hyperlipidemia, Fatigue, Weight increase [1] [4]. |

| Serious Risks (Boxed Warning) | Serious infections; increased risk of mortality, malignancies, major adverse cardiovascular events (MACE), and thrombosis [2]. |

| Thrombotic Events | In clinical trials, thrombotic events (e.g., DVT, PE) were dose-related. No events at 8 mg BID in initial 52 weeks; events observed at a higher 12 mg BID dose [4]. |

Alternative Research and Clinical Directions

Given the contraindication of combination therapy, current research and clinical practice are focused on other strategic approaches:

- Optimizing Monotherapy: Research indicates that the efficacy of this compound is dose-dependent. One network meta-analysis found that a higher 12 mg twice-daily dosage was the most effective JAK inhibitor for achieving stringent clinical endpoints, though the approved and recommended dose is 8 mg twice daily [5]. This suggests that dose optimization of a single agent is a primary path for improving outcomes.

- Sequential Therapy: An expert commentary on the future of alopecia areata treatment suggested a potential strategy of using rapid-acting oral JAK inhibitors to induce hair regrowth, followed by maintenance with a biologic agent with a different mechanism of action, should such treatments become available and approved [6].

- Robust Safety Monitoring: All systemic JAK inhibitors, including this compound, require careful patient selection and consistent laboratory monitoring. Key baseline and ongoing tests include:

Experimental Protocol Considerations

While combination with other JAK inhibitors is not permissible, the following summary outlines the core protocol for this compound monotherapy based on its approved label, which can serve as a foundation for research design [1] [4] [2].

- 1. Patient Selection: The study population should be adults with severe alopecia areata, typically defined as ≥50% scalp hair loss as measured by the SALT score. Key exclusion criteria must include conditions that predispose patients to serious infection or thrombosis.

- 2. Pretreatment Screening (Baseline):

- Genetic Testing: Determine CYP2C9 genotype; exclude poor metabolizers.

- Concomitant Medications: Exclude patients taking moderate or strong CYP2C9 inhibitors.

- Infection Workup: Test for latent TB; screen for active TB and viral hepatitis (HBV/HCV).

- Laboratory Assessments: Obtain CBC with differential, liver enzymes (AST/ALT), and a fasting lipid panel.

- Vaccinations: Ensure patients are up to date with all immunizations, including herpes zoster vaccination. Live vaccines are to be avoided during treatment.

- 3. Dosing Regimen:

- 4. Efficacy Assessment:

- 5. Safety Monitoring (Ongoing):

- Monitor for clinical signs of infection, thrombosis, and cardiovascular events.

- Repeat laboratory monitoring (CBC, lipids, liver enzymes) periodically, for example, every 3 months [4].

- For specific laboratory abnormalities, the protocol should include clear guidelines for treatment interruption and resumption.

JAK-STAT Pathway and Drug Mechanism

The following diagram illustrates the mechanism of this compound as a monotherapy, acting on the JAK-STAT pathway which is central to the inflammation in alopecia areata.

References

- 1. Sun Pharma Announces Launch of LEQSELVI ... [biospace.com]

- 2. This compound Monograph for Professionals [drugs.com]

- 3. Leqselvi Drug Detail Page [dermsquared.com]

- 4. Selective JAK Inhibition With this compound Restores Hair ... [dermatologytimes.com]

- 5. This compound is Most Effective Monotherapy for Alopecia, ... [dermatologytimes.com]

- 6. Long-Term this compound Data Show Durable Responses ... [ajmc.com]

- 7. This compound Shows Greatest Short-Term Efficacy Among ... [hcplive.com]

deuruxolitinib treatment duration optimal timeline hair regrowth

Efficacy Timeline and Quantitative Hair Regrowth Data

Clinical trials demonstrate that deuruxolitinib induces rapid and sustained hair regrowth. The table below summarizes key efficacy endpoints from Phase 3 trials over 24 and 52 weeks.

| Time Point | Dosage | Primary Efficacy Endpoint (SALT Score ≤20) | Key Secondary Endpoints |

|---|---|---|---|

| Week 24 [1] [2] | 8 mg BID | 29.6% | SPRO Responders: 42.1% |

| Week 24 [1] [2] | 12 mg BID | 41.5% | SPRO Responders: 53.0% |

| Week 24 [1] [2] | Placebo | 0.8% | SPRO Responders: 4.7% |

| Week 52 (OLE) [3] | 8 mg or 12 mg BID (continuous) | 62.0% | - |

| Week 52 (OLE) [3] | Placebo → 12 mg BID (switched at W24) | 58.4% | - |

SALT Score: Severity of Alopecia Tool; a score of ≤20 represents 80% or more scalp hair coverage [1]. SPRO Responder: A patient-reported outcome meaning "Satisfaction with Hair PRompt," indicating a patient's satisfaction with their hair [1]. OLE: Open-Label Extension phase of the trial where all participants received the active drug [3].

- Rapid Onset: Significant hair regrowth versus placebo is observed as early as Week 8 of treatment [2].

- Durability and Improvement Over Time: Efficacy curves continue to climb through Week 52, indicating that hair regrowth is not only sustained but improves with longer treatment duration [3]. In long-term extension studies, 99.6% of initial responders maintained their response [4].

Safety Profile and Tolerability

The safety profile of this compound is consistent with the known class effects of oral JAK inhibitors [1] [5].

- Common Adverse Events: Most treatment-emergent adverse events (TEAEs) were mild or moderate in severity [1]. The most common (≥1%) include headache, acne, nasopharyngitis (common cold), elevated creatine phosphokinase (CPK), hyperlipidemia, fatigue, weight gain, and herpes infections [6] [5].

- Serious Risks: this compound carries a Boxed Warning for serious infections, malignancies, major adverse cardiovascular events (MACE), thrombosis, and increased all-cause mortality, consistent with other JAK inhibitors [5].

- In clinical trials, the incidence of serious adverse events over 52 weeks was less than 2% for either dose. Serious infections were reported in 0.4-0.6% of patients, and opportunistic infections were rare (0.1-0.2%) [3].

- A small number of thrombotic events (e.g., pulmonary embolism, deep vein thrombosis) were observed, primarily at the 12 mg dose in patients with underlying risk factors [3] [7].

- Laboratory Abnormalities: Monitoring should include checks for lymphopenia, neutropenia, anemia, thrombocytosis, and elevated lipid levels [6] [5].

Mechanism of Action and Pharmacological Basis

This compound is an orally available, selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2) [6].

Figure 1: Mechanism of JAK-STAT pathway inhibition by this compound in alopecia areata.

- Deuterated Chemistry: this compound is a deuterated analog of ruxolitinib. The substitution of hydrogen with deuterium at key positions slows its oxidative metabolism, primarily by the CYP2C9 enzyme. This results in a longer half-life and prolonged pharmacological activity, enabling twice-daily dosing [6].

- Dosing Consideration: Due to its metabolism by CYP2C9, testing for CYP2C9 metabolizer status is recommended before initiation. Coadministration with moderate or strong inhibitors of CYP2C9 (e.g., fluconazole) is contraindicated as it can lead to markedly increased plasma levels of this compound [8] [7].

Application Notes & Clinical Protocol

This section outlines a detailed clinical protocol for researchers and clinicians based on the FDA-approved label and pivotal trial designs.

Patient Selection and Pre-Treatment Assessment (Screening/Baseline)

- Indication: Adults with severe alopecia areata, defined as ≥50% scalp hair loss, including those with alopecia totalis and universalis [1] [5].

- Exclusion Criteria:

- Baseline Evaluations & Laboratory Tests:

Dosing and Administration Protocol

- Recommended Dosage: 8 mg orally twice daily, with or without food [7] [5].

- Dose Adjustment: The 12 mg twice daily dose was investigated but not approved by the FDA. Some experts suggest considering it in cases of inadequate response to the 8 mg dose, weighing the efficacy benefit against the potentially higher risk of adverse events [3] [7].

- Treatment Interruption: Temporarily interrupt dosing in patients with:

- Serious infection until the infection is controlled.

- Significant hematologic abnormalities (e.g., severe neutropenia).

- ALT or AST elevations >5x ULN (Until liver enzymes return to near normal) [8].

Efficacy and Safety Monitoring Schedule

A structured monitoring plan is critical for managing treatment.

| Monitoring Parameter | Baseline | Frequency During Treatment |

|---|---|---|

| Clinical Efficacy | SALT Score | Every 8-12 weeks for the first 24 weeks, then every 12-24 weeks. |

| Safety Labs (CBC, Lipid Panel, LFTs, CPK) | X | Every 12 weeks for the first 6 months, then as clinically indicated [5]. |

| Infection Surveillance | TB & Hepatitis Serology | Continuously; assess for signs/symptoms of infection at every visit. |

| Cardiovascular/Thrombotic Risk | History & Risk Factors | Monitor for signs (e.g., shortness of breath, leg pain) at each visit. |

Conclusion and Research Outlook

This compound represents a significant advancement in the treatment of severe alopecia areata, characterized by its rapid onset of action and robust, sustained efficacy over at least 52 weeks. The optimal treatment timeline involves initiating therapy at 8 mg twice daily and continuing for a minimum of 24 weeks to assess initial response, with ongoing treatment to maintain and further improve hair regrowth.

For researchers, key areas for further investigation include:

- Long-term safety and efficacy beyond one year in real-world settings.

- Optimal strategies for treatment cessation or maintenance dosing and understanding the risk of relapse.

- Head-to-head comparative studies with other JAK inhibitors (baricitinib, ritlecitinib) to delineate its specific place in the treatment hierarchy.

References

- 1. Efficacy and safety of this compound, an oral selective ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Demonstrates Efficacy, Safety in Adults With ... [ajmc.com]

- 3. At 52 Weeks, Hair Growth Still Climbing On this compound [namd.org]

- 4. This compound Launches in US for Treatment of Severe ... [dermatologytimes.com]

- 5. Leqselvi Drug Detail Page [dermsquared.com]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. This compound in the Alopecia Areata Treatment Paradigm [ajmc.com]

- 8. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

managing deuruxolitinib treatment-emergent adverse events TEAEs

Overview of Common TEAEs and Incidence Rates

The following table summarizes the most frequently reported TEAEs from pooled analyses of the phase 3 THRIVE-AA1 and THRIVE-AA2 trials, involving over 1,300 patients [1] [2] [3].

| Adverse Event | Incidence (in patients receiving 8 mg BID, unless noted) | Typical Severity & Notes |

|---|---|---|

| Headache | ~12% of patients [3] | Generally mild to moderate [4]. Risk Ratio vs. placebo: 1.49 (95% CI: 0.98-6.54) [1]. |

| Acne | ~10% of patients [3] | More frequent and significant with the 12 mg BID dose (not approved) [1] [4]. |

| Increased Blood Creatine Phosphokinase (CPK) | ≥5% of patients [2] | RR vs. placebo: 2.79 (95% CI: 1.5-4.99); typically mild, asymptomatic, and transient [1]. |

| Upper Respiratory Infections | ~8% of patients [3] | Includes nasopharyngitis [2]. Most events were mild to moderate [2]. |

Monitoring and Management Protocols

Here are detailed methodologies for monitoring and managing key adverse events based on clinical trial protocols and expert recommendations.

1. Elevated Creatine Phosphokinase (CPK)

- Monitoring Protocol: Check blood CPK levels at baseline and periodically during treatment, as guided by clinical context [1] [2]. In trials, elevations were typically asymptomatic and did not lead to discontinuation [1].

- Management Protocol: For significant elevations (e.g., >5x upper limit of normal [ULN]), consider temporary treatment interruption until levels decrease. Permanently discontinue deuruxolitinib if CPK levels are >20x ULN or if accompanied by symptoms of myositis [5].

2. Acne

- Monitoring Protocol: Conduct routine skin examinations during patient follow-up. Note that acne was a more common finding with the higher 12 mg dose [1].

- Management Protocol: Most cases are manageable with standard topical or oral acne therapies. The events in clinical trials were generally mild to moderate and rarely led to drug discontinuation [4] [3].

3. Headache

- Monitoring Protocol: Inquire about headaches at patient visits. In trials, headaches were a common but mild to moderate adverse event [4].

- Management Protocol: Manage with standard analgesic treatments. The risk of headache in patients on this compound was not statistically significantly different from placebo in the meta-analysis [1].

4. Boxed Warning & Serious Adverse Event Monitoring this compound carries a boxed warning for serious infections, mortality, malignancy, major adverse cardiovascular events (MACE), and thrombosis, consistent with the JAK inhibitor class [4]. While these specific events were not reported in the this compound phase 3 trials for alopecia areata [4] [6], the following monitoring is critical based on the class warning.

- Monitoring Protocol:

- Serious Infections: Screen for active and latent tuberculosis (TB), hepatitis B, and other viral infections before initiating therapy. Monitor for all infections during treatment [5] [3].

- Malignancy: Assess patient risk, including smoking history. Monitor for malignancy as per standard of care [3].

- Thrombosis: Be vigilant for signs and symptoms of deep vein thrombosis (DVT) and pulmonary embolism (PE). Note that in the phase 3 trials, thromboembolic events were reported in the 12 mg group but not the 8 mg group [7].

- Major Adverse Cardiovascular Events (MACE): Monitor patients with cardiovascular risk factors [3].

Experimental Workflow for Adverse Event Analysis

The diagram below outlines a systematic workflow for analyzing and managing TEAEs in a clinical or research setting, based on the structure of the referenced studies.

Frequently Asked Questions for Research and Development

Q1: How does the safety profile of this compound compare to other JAK inhibitors like baricitinib and ritlecitinib? While head-to-head trials are lacking, available data suggests the safety profile of the approved 8 mg BID dose is generally on par with other JAK inhibitors in this class for alopecia areata [7]. A key differentiator is that this compound requires pre-treatment genetic testing for CYP2C9 metabolizer status before prescription, which can delay initiation by about a week [7].

Q2: What is the hepatotoxicity profile of this compound? this compound has a low potential for drug-induced liver injury. In pre-licensure trials, serum aminotransferase elevations occurred in less than 1% of patients, were typically mild and transient, and did not lead to dose adjustment or discontinuation. No instances of clinically apparent acute liver injury were reported [5]. However, due to its mechanism of action, it has the potential to cause reactivation of hepatitis B, so pre-treatment screening is advised [5].

Q3: Were there any thromboembolic events in the clinical trials? Yes, but with an important dose relationship. In the clinical trials, several pulmonary emboli and a deep vein thrombosis (DVT) were reported in patients taking the 12 mg BID dose. These events were not reported in patients taking the approved 8 mg BID dose [7].

Q4: What is the long-term safety and durability of response for this compound? Open-label extension studies have shown sustained efficacy. In pooled data, 76.6% of patients who entered the extension phase achieved a SALT score ≤20 (80% scalp coverage) by week 68 using observed data. Furthermore, 99.6% of initial responders maintained their response, indicating durable hair regrowth [8]. As with all JAK inhibitors, long-term safety data is still being gathered, and vigilant monitoring remains necessary [1].

References

- 1. Frontiers | Evaluation of the efficacy and treatment - emergent ... adverse [frontiersin.org]

- 2. Assessing Risk and Safety of JAK Inhibitors | HCP Live [hcplive.com]

- 3. Diving Into this compound Data With Natasha Mesinkovska ... [dermatologytimes.com]

- 4. Alopecia Areata: Positive Data Reported for Two JAK Inhibitors [medscape.com]

- 5. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 6. FDA Approves this compound for Alopecia Areata | AJMC [ajmc.com]

- 7. This compound in the Alopecia Areata Treatment Paradigm [ajmc.com]

- 8. This compound Launches in US for Treatment of Severe ... [dermatologytimes.com]

deuruxolitinib elevated creatinine phosphokinase CPK management

Incidence and Quantitative Profile of CPK Elevation

The table below summarizes the frequency and risk of CPK elevation from pooled clinical trial data.

| Metric | Findings | Source / Notes |

|---|---|---|

| Overall Incidence | 5% of patients (8 mg BID dose) [1] | Phase 3 clinical trials (THRIVE-AA1 & AA2) |

| Risk Ratio (vs. Placebo) | RR = 2.79, 95% CI = (1.5, 4.99), p = 0.0006 [2] [3] [4] | Meta-analysis of 3 RCTs (n=1,372) |

| Comparative JAK Inhibitor Risk | Ritlecitinib also showed significantly elevated CPK (RR = 2.31) [5] | Network meta-analysis (n=3,840) |

| Dose Dependency | Trend observed; acne was significant at 12 mg, but CPK elevation was reported for the standard 8 mg BID dose [2] [1] | Subgroup analysis |

Clinical Management and Monitoring Protocol

For researchers designing clinical trials or monitoring plans, here is a structured approach to managing CPK elevation.

- Baseline Assessment: Obtain a baseline CPK level before initiating treatment [6] [1].